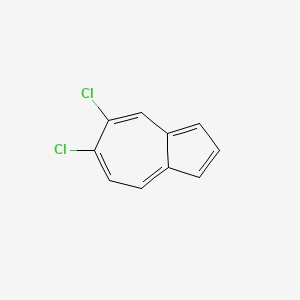
2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione is an organic compound with a unique structure characterized by the presence of two 3-methylbut-3-en-1-yl groups attached to a thiolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione typically involves the reaction of 3-methylbut-3-en-1-yl halides with thiolane-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity. The final product is typically purified using techniques such as distillation or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiolane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted thiolane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsroom temperature to reflux.
Substitution: Halides, nucleophiles; reaction conditionsbase (e.g., sodium hydroxide), temperature range of 60-80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane derivatives.
Substitution: Substituted thiolane derivatives.
科学研究应用
2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
相似化合物的比较
Similar Compounds
2,5-Bis(3-methylbut-3-en-1-yl)-1lambda~6~-thiolane-1,1-dione: Unique due to the presence of two 3-methylbut-3-en-1-yl groups.
2,5-Dimethylthiolane-1,1-dione: Lacks the 3-methylbut-3-en-1-yl groups, resulting in different chemical and biological properties.
2,5-Diethylthiolane-1,1-dione: Contains ethyl groups instead of 3-methylbut-3-en-1-yl groups, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the 3-methylbut-3-en-1-yl groups enhances its versatility in synthetic chemistry and its potential biological activities.
属性
CAS 编号 |
63184-15-6 |
|---|---|
分子式 |
C14H24O2S |
分子量 |
256.41 g/mol |
IUPAC 名称 |
2,5-bis(3-methylbut-3-enyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C14H24O2S/c1-11(2)5-7-13-9-10-14(17(13,15)16)8-6-12(3)4/h13-14H,1,3,5-10H2,2,4H3 |
InChI 键 |
ZWBCXEXKYPFMNH-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CCC1CCC(S1(=O)=O)CCC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


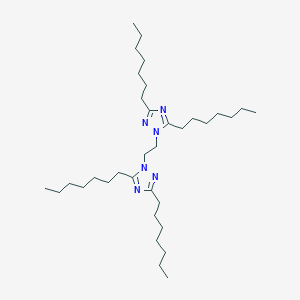
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
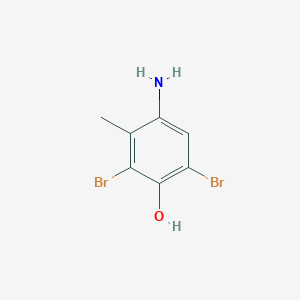

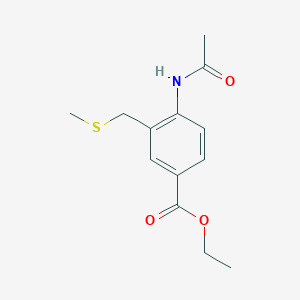
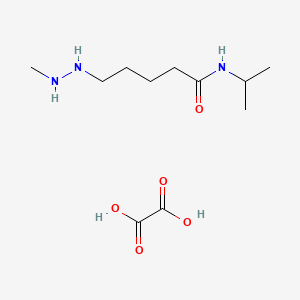
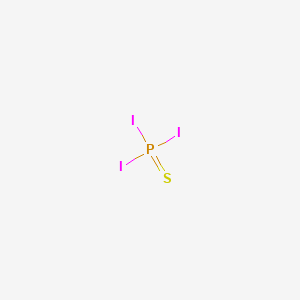


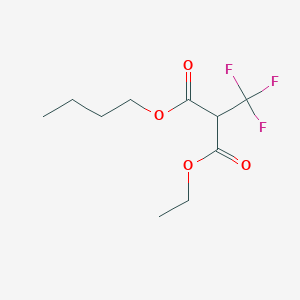
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)
